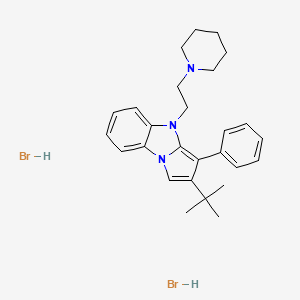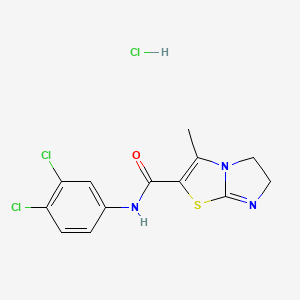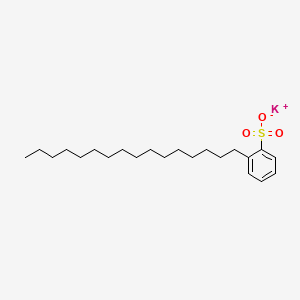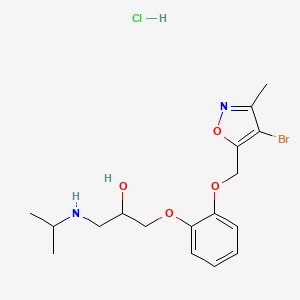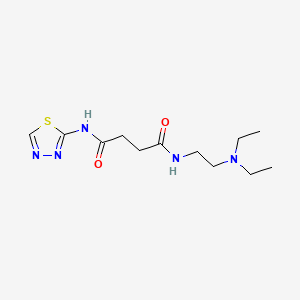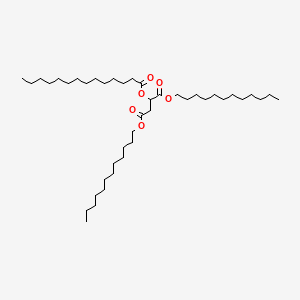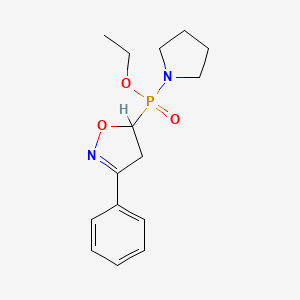
Ethyl (4,5-dihydro-3-phenyl-5-isoxazolyl)-1-pyrrolidinylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4,5-dihydro-3-phenyl-5-isoxazolyl)-1-pyrrolidinylphosphinate is a chemical compound with a complex structure that includes a phosphinate group, an isoxazole ring, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Ethyl (4,5-dihydro-3-phenyl-5-isoxazolyl)-1-pyrrolidinylphosphinate are not well-documented. The complexity of the synthesis and the need for precise control over reaction conditions suggest that production is likely limited to specialized laboratories and research facilities.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (4,5-dihydro-3-phenyl-5-isoxazolyl)-1-pyrrolidinylphosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the oxidation state of the phosphinate group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphinate derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Ethyl (4,5-dihydro-3-phenyl-5-isoxazolyl)-1-pyrrolidinylphosphinate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Mecanismo De Acción
The mechanism of action of Ethyl (4,5-dihydro-3-phenyl-5-isoxazolyl)-1-pyrrolidinylphosphinate involves its interaction with specific molecular targets and pathways. The phosphinate group can act as a ligand, binding to metal ions or enzymes, and influencing their activity. The isoxazole and pyrrolidine rings may also contribute to the compound’s overall biological activity by interacting with various biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Ethyl (4,5-dihydro-3-phenyl-5-isoxazolyl)-1-pyrrolidinylphosphinate include other phosphinate derivatives and compounds with isoxazole or pyrrolidine rings. Examples include:
- Bis[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl] 2,6-pyridinedicarboxylate
- Diammonium (4,5-dihydro-3-phenyl-5-isoxazolyl)phosphonate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical properties and potential applications. Its ability to participate in various chemical reactions and its potential biological activity make it a valuable compound for research and development.
Propiedades
Número CAS |
125674-71-7 |
|---|---|
Fórmula molecular |
C15H21N2O3P |
Peso molecular |
308.31 g/mol |
Nombre IUPAC |
5-[ethoxy(pyrrolidin-1-yl)phosphoryl]-3-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C15H21N2O3P/c1-2-19-21(18,17-10-6-7-11-17)15-12-14(16-20-15)13-8-4-3-5-9-13/h3-5,8-9,15H,2,6-7,10-12H2,1H3 |
Clave InChI |
FIEZHSAXRNPCQA-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1CC(=NO1)C2=CC=CC=C2)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;hydrochloride](/img/structure/B12756206.png)



